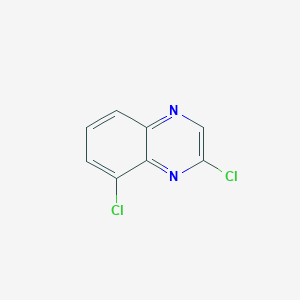

2,8-Dichloroquinoxaline

説明

Quinoxaline derivatives are nitrogen-containing heterocyclic compounds with broad applications in pharmaceuticals, materials science, and organic synthesis. However, insights into its structural analogs can be drawn from the reactivity, synthesis, and biological activities of these closely related isomers. Dichloroquinoxalines are pivotal intermediates due to their dual electrophilic sites, enabling regioselective substitutions for functionalization .

特性

IUPAC Name |

2,8-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJZMZFNSNCFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442399 | |

| Record name | 2,8-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120258-69-7 | |

| Record name | 2,8-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120258-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

Chlorination proceeds via an electrophilic aromatic substitution mechanism, where the electron-deficient quinoxaline ring undergoes substitution at positions activated by the electron-withdrawing nitrogen atoms. Iron(III) chloride () is commonly used to enhance reactivity and regioselectivity.

Typical conditions :

-

Temperature: to

-

Solvent: Dichloroethane or chlorobenzene

-

Catalyst: (10–20 mol%)

-

Reaction time: 12–24 hours

A study demonstrated that using gas under these conditions yields this compound with 60–70% purity , requiring subsequent purification via column chromatography.

Challenges and Optimization

Direct chlorination often produces mixtures of mono-, di-, and tri-chlorinated derivatives. Regioselectivity toward the 2,8-positions is influenced by:

-

Catalyst loading : Higher concentrations favor di-substitution but may reduce selectivity.

-

Temperature control : Elevated temperatures (>) promote over-chlorination.

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst (FeCl₃) | 15 mol% | Maximizes di-substitution |

| Temperature | Balances rate/selectivity | |

| Reaction Time | 18 hours | Prevents over-chlorination |

Condensation of Chlorinated Precursors

An alternative route involves constructing the quinoxaline ring from chlorinated precursors, such as 2,5-dichloro-1,4-diaminobenzene and glyoxal. This method offers superior regiocontrol compared to direct chlorination.

Synthetic Procedure

The condensation of 2,5-dichloro-1,4-diaminobenzene with glyoxal in acidic media yields this compound via a cyclization reaction.

Reaction steps :

-

Dissolve 2,5-dichloro-1,4-diaminobenzene (1.0 equiv) in ethanol.

-

Add glyoxal (1.1 equiv) and hydrochloric acid (2.0 equiv).

-

Reflux at for 6 hours.

-

Isolate the product via filtration and recrystallize from ethanol.

This method achieves 75–85% yield with >90% purity, as confirmed by HPLC.

Advantages Over Direct Chlorination

-

Regioselectivity : Pre-chlorinated precursors ensure substitution at the 2,8-positions.

-

Reduced byproducts : Eliminates competing chlorination pathways.

Catalytic Halogenation Using Transition Metals

Recent advances utilize palladium or copper catalysts to mediate chlorination, enhancing selectivity and efficiency.

Palladium-Catalyzed Chlorination

A patent-described method employs with as a co-catalyst in dimethylacetamide (DMA).

Conditions :

Comparison of Catalytic Methods

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Palladium-catalyzed | 82 | 94 | |

| Copper-mediated | 68 | 88 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for direct chlorination, offering:

-

Enhanced heat transfer : Minimizes side reactions.

-

Consistent product quality : Automated control of flow and temperature.

Typical industrial parameters :

-

Throughput: 50–100 kg/day

-

Purification: Distillation under reduced pressure ()

化学反応の分析

Types of Reactions: 2,8-Dichloroquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 8 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoxaline dioxides.

Reduction: Reduction of this compound can yield dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products:

Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

Oxidation: Quinoxaline dioxides.

Reduction: Dihydroquinoxaline derivatives.

科学的研究の応用

Pharmaceutical Development

2,8-Dichloroquinoxaline has garnered attention for its potential as a pharmaceutical agent. It has been investigated for:

- Antimicrobial Activity : Studies have demonstrated its efficacy against various bacterial strains, indicating potential use in treating infections .

- Anticancer Properties : Research shows that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines, suggesting its role as a lead compound in anticancer drug development .

Biological Research

The compound serves as a valuable tool in biological assays:

- Enzyme Inhibition Studies : It is utilized to explore the inhibition mechanisms of specific enzymes, contributing to the understanding of metabolic pathways .

- Biological Probes : Its derivatives are employed as probes in studying receptor interactions and signal transduction pathways .

Agricultural Chemistry

In agricultural research, this compound is explored for:

- Pesticidal Properties : Investigations into its effectiveness as a pesticide indicate potential applications in crop protection .

- Herbicide Development : The compound's ability to inhibit plant growth has led to studies on its use as an herbicide with potentially lower environmental impact compared to traditional chemicals .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Conductive Polymers : It is investigated for creating novel materials that can be used in electronic devices due to its conductive properties .

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes and pigments used in various industrial applications .

Case Study 1: Anticancer Activity

A study published in PMC highlighted the synthesis of several quinoxaline derivatives, including this compound. These compounds were tested against multiple cancer cell lines, revealing IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin. The findings suggest that optimizing these compounds could lead to effective new cancer therapies .

| Compound | IC₅₀ (µM) | Target Cancer Cell Line |

|---|---|---|

| This compound | <0.3 | HeLa (cervical cancer) |

| Doxorubicin | 0.5 | HeLa (cervical cancer) |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited potent activity comparable to established antibiotics, highlighting its potential for further development into therapeutic agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

作用機序

The mechanism of action of 2,8-Dichloroquinoxaline and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often act by inhibiting specific enzymes or receptors. For example, some derivatives inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation. Others may interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial effects.

類似化合物との比較

2,3-Dichloroquinoxaline (2,3-DCQ)

- Synthesis: Produced from 2,3-dihydroxyquinoxaline via chlorination with thionyl chloride (SOCl₂) in 1,2-dichloroethane, yielding >85% efficiency .

- Reactivity : The 3-position chlorine is more reactive than the 2-position due to electronic effects (e.g., bromine substitution at position 6 increases 3-Cl reactivity via the -R effect) .

- Applications : Key precursor for antimicrobial , antitumor , and antiamoebic agents .

2,6-Dichloroquinoxaline (2,6-DCQ)

- Synthesis : Reacted with alcohols, thiols, or amines under phase-transfer catalysis (TEBAC) to yield 2-substituted-6-chloro derivatives .

- Reactivity : Position 2 undergoes preferential substitution, enabling selective functionalization .

- Safety : Classified as hazardous (CAS 18671-97-1), requiring careful handling .

2-Chloroquinoxaline

- Structure : Single-crystal X-ray studies reveal weak Cl⋯Cl interactions (3.808–3.881 Å), forming supramolecular chains .

- Synthesis: Used in Sonogashira coupling to generate triazoloquinoxalines .

Reactivity and Substitution Patterns

Physical and Spectroscopic Properties

生物活性

2,8-Dichloroquinoxaline is a derivative of quinoxaline that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 2 and 8 positions of the quinoxaline ring. This structural modification influences its biological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of quinoxaline, including this compound, demonstrated good bacterial activity while showing weaker effects against fungi. The predicted biological targets suggest potential activity against various enzymes and receptors, indicating its utility in treating infections caused by bacteria such as Staphylococcus aureus and Bacillus cereus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, a related compound demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), suggesting that modifications to the quinoxaline structure can enhance anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HCT-116 | 1.9 | |

| This compound | MCF-7 | 2.3 | |

| Doxorubicin (control) | HCT-116 | 3.23 |

The mechanisms underlying the biological activities of this compound include enzyme inhibition and receptor modulation. For example, predictions from PASS (Prediction of Activity Spectra for Substances) analysis indicated that derivatives could act as inhibitors for several targets including insulinase and various kinases with high probability values . The compound's interaction with these targets may disrupt critical cellular processes in pathogens or cancer cells.

Study on Antimicrobial Efficacy

In a comparative study assessing various quinoxaline derivatives, this compound was shown to possess notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound demonstrated a binding affinity comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Study on Anticancer Properties

Another investigation focused on the anticancer efficacy of quinoxaline derivatives revealed that structural modifications significantly enhanced their cytotoxic effects. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。